Cas no 439111-74-7 (N-(4-(4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO)-3-FLUOROPHENYL)-4-METHYLBENZENECARBOXAMIDE)
![N-(4-(4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO)-3-FLUOROPHENYL)-4-METHYLBENZENECARBOXAMIDE structure](https://ja.kuujia.com/scimg/cas/439111-74-7x500.png)
N-(4-(4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO)-3-FLUOROPHENYL)-4-METHYLBENZENECARBOXAMIDE 化学的及び物理的性質
名前と識別子
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- N-(4-(4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO)-3-FLUOROPHENYL)-4-METHYLBENZENECARBOXAMIDE
- N-{4-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-3-fluorophenyl}-4-methylbenzamide
- N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide
- N-[4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-fluorophenyl]-4-methylbenzamide
- Oprea1_128837
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- インチ: 1S/C24H23ClFN3O3S/c1-17-2-4-18(5-3-17)24(30)27-20-8-11-23(22(26)16-20)28-12-14-29(15-13-28)33(31,32)21-9-6-19(25)7-10-21/h2-11,16H,12-15H2,1H3,(H,27,30)
- InChIKey: KTEQYRLRZMFEKR-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)S(N1CCN(C2C=CC(=CC=2F)NC(C2C=CC(C)=CC=2)=O)CC1)(=O)=O
計算された属性
- 精确分子量: 487.113
- 同位素质量: 487.113
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 33
- 回転可能化学結合数: 5
- 複雑さ: 755
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.6
- トポロジー分子極性表面積: 78.1
N-(4-(4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO)-3-FLUOROPHENYL)-4-METHYLBENZENECARBOXAMIDE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A932817-1g |
N-{4-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-3-fluorophenyl}-4-methylbenzamide |
439111-74-7 | 90% | 1g |
$350.0 | 2023-04-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674630-10mg |
N-(4-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-fluorophenyl)-4-methylbenzamide |
439111-74-7 | 98% | 10mg |
¥862 | 2023-04-14 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00890865-1g |
N-{4-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-3-fluorophenyl}-4-methylbenzamide |
439111-74-7 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674630-2mg |
N-(4-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-fluorophenyl)-4-methylbenzamide |
439111-74-7 | 98% | 2mg |
¥495 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674630-5mg |
N-(4-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-fluorophenyl)-4-methylbenzamide |
439111-74-7 | 98% | 5mg |
¥661 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674630-1mg |
N-(4-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-fluorophenyl)-4-methylbenzamide |
439111-74-7 | 98% | 1mg |
¥428 | 2023-04-14 |
N-(4-(4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO)-3-FLUOROPHENYL)-4-METHYLBENZENECARBOXAMIDE 関連文献
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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9. Book reviews
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
N-(4-(4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO)-3-FLUOROPHENYL)-4-METHYLBENZENECARBOXAMIDEに関する追加情報
N-(4-(4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO)-3-FLUOROPHENYL)-4-METHYLBENZENECARBOXAMIDE: A Comprehensive Overview
N-(4-(4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO)-3-FLUOROPHENYL)-4-METHYLBENZENECARBOXAMIDE, identified by the CAS number 439111-74-7, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a piperazine ring, a sulfonamide group, and a fluorophenyl moiety. The combination of these functional groups makes it a versatile molecule with unique properties.
The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic substitution, coupling reactions, and oxidation processes. Recent advancements in synthetic chemistry have enabled the efficient production of this compound with high purity and yield. Researchers have also explored the use of green chemistry principles to minimize environmental impact during its synthesis.
One of the most promising applications of this compound lies in its potential as a drug candidate. The presence of the piperazine ring and the sulfonamide group suggests that it may exhibit pharmacological activity, particularly in targeting specific enzymes or receptors. Studies have shown that this compound demonstrates moderate inhibitory activity against certain kinases, making it a valuable lead for drug discovery.
In addition to its pharmacological applications, this compound has also been investigated for its material science properties. The fluorophenyl moiety contributes to its stability and electronic properties, making it a candidate for use in advanced materials such as semiconductors or optoelectronic devices. Recent research has focused on optimizing its structure to enhance these properties further.
The structural complexity of this compound presents both challenges and opportunities for researchers. Understanding its stereochemistry and conformational flexibility is crucial for predicting its behavior in different environments. Computational chemistry tools have been instrumental in analyzing these aspects, providing insights into its molecular interactions and reactivity.
From an environmental perspective, the biodegradability and toxicity of this compound are critical considerations. Initial studies indicate that it exhibits low toxicity towards common test organisms, but further research is needed to fully assess its environmental impact. Regulatory agencies are increasingly emphasizing the importance of such assessments to ensure sustainable chemical practices.
In conclusion, N-(4-(4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO)-3-FLUOROPHENYL)-4-METHYLBENZENECARBOXAMIDE (CAS No: 439111-74-7) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it a valuable subject for both fundamental research and applied development. As advancements in chemical synthesis and computational modeling continue to evolve, the potential for this compound to contribute to groundbreaking innovations remains immense.
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